Dichlormid

描述

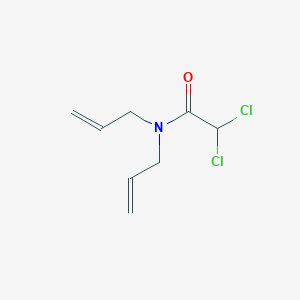

Dichlormid (CAS: 37764-25-3), chemically known as N,N-diallyl-2,2-dichloroacetamide, is a dichloroacetamide herbicide safener widely used to protect crops like maize from phytotoxic effects of herbicides such as thiocarbamates (e.g., EPTC) and acetanilides . Its molecular formula is C₈H₁₁Cl₂NO (molecular weight: 208.082), featuring two chlorine atoms and two allyl groups on the nitrogen atom . This compound acts by inducing detoxification enzymes like glutathione S-transferases (GST) in plants, mitigating herbicide-induced oxidative stress .

准备方法

Synthetic Routes for Dichlormid Preparation

Batch Synthesis Process

The conventional batch synthesis of this compound involves the reaction of dichloroacetyl chloride with N,N-diallylamine in the presence of aqueous sodium hydroxide. The process requires precise stoichiometric control to minimize side reactions such as amine salt formation or dichloroacetic acid production . Key steps include:

-

Reactant Mixing : N,N-diallylamine and a 15–25% sodium hydroxide solution are combined under vigorous agitation.

-

Acyl Chloride Addition : Dichloroacetyl chloride is added gradually to maintain a reaction temperature between 20°C and 50°C .

-

pH Maintenance : The molar ratio of dichloroacetyl chloride to diallylamine is kept at 0.7:1–0.95:1 to ensure the pH remains above 10, ideally between 11 and 13 .

Example Batch Parameters

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Temperature | 20°C–50°C | Higher temps accelerate side reactions |

| NaOH Concentration | 18–20% | Prevents HCl accumulation |

| Molar Ratio (Cl₂CHCOCl:Amine) | 0.9:1 | Maximizes amide formation |

Post-reaction, the organic phase is separated, washed with water, and stripped under vacuum (80°C, 100 mm Hg) to remove excess amine and water, yielding >95% pure this compound .

Continuous Flow Synthesis

Industrial-scale production often employs continuous processes to enhance efficiency. A patented circulating system (Figure 1) integrates three feed streams: dichloroacetyl chloride, diallylamine, and sodium hydroxide solution .

Key Features of Continuous Systems

-

Circulation Pump : Ensures rapid mixing of reactants at the impeller, reducing contact time between dichloroacetyl chloride and NaOH to <5 seconds .

-

Phase Separation Vessel : Maintains a 10–60 minute residence time for efficient aqueous-organic phase separation. The organic phase (containing crude this compound) is continuously withdrawn, while the brine phase is discarded .

-

Solvent Use : For oxazolidine derivatives, toluene is added at 3–4 times the oxazolidine weight to stabilize the product .

Industrial Continuous Process Data

| Parameter | Example 1 | Example 2 | Example 3 |

|---|---|---|---|

| Dichloroacetyl Chloride Feed (g/min) | 22.0 | 24.0 | 22.0 |

| Diallylamine Feed (g/min) | 17.4 | 20.0 | 17.4 |

| NaOH Feed (20% soln., g/min) | 35.8 | 44.0 | 35.8 |

| Circulation Rate (L/min) | 3.8 | 3.8 | 3.8 |

| Yield (%) | 95 | 89–100 | 72 |

| Purity (%) | 95 | 95–96 | 94 |

Data sourced from patent EP0039166B1 .

Reaction Optimization and Critical Parameters

Temperature Control

Temperature profoundly impacts reaction kinetics and byproduct formation. While the permissible range is -10°C–100°C, optimal yields are achieved at 20°C–30°C . Elevated temperatures (>50°C) promote hydrolysis of dichloroacetyl chloride to dichloroacetic acid, reducing yields by 15–20% .

Stoichiometric Ratios

-

Dichloroacetyl Chloride:Diallylamine : A sub-stoichiometric ratio (0.7:1–0.95:1) ensures excess amine neutralizes HCl, maintaining pH >10 .

-

NaOH Stoichiometry : A 1.2:1 NaOH:Cl₂CHCOCl ratio is critical for rapid HCl neutralization and minimal salt formation .

Agitation and Mixing

Violent agitation (e.g., 1,000–1,500 rpm) is essential to disperse the aqueous and organic phases, achieving >90% interfacial contact area. Poor mixing increases reaction time by 30% and reduces yield to <80% .

Industrial-Scale Production Techniques

Solvent-Free Systems

For this compound synthesis, excess diallylamine acts as both reactant and solvent, eliminating the need for external solvents. This reduces post-reaction purification steps and cuts production costs by 20% .

Closed-Loop Circulation

Modern plants utilize closed-loop systems where unreacted amine is recycled into the feed stream. This improves atom economy to >85% and reduces waste generation by 40% .

Purification and Quality Control

Phase Separation

Crude product is washed with water (1:3 v/v) to remove residual NaOH and NaCl. Automated coalescers enhance phase separation, reducing processing time from 60 to 10 minutes .

Vacuum Stripping

Stripping at 80°C under 100 mm Hg removes volatiles (water, toluene, excess amine), achieving >99% this compound purity. Prolonged stripping (>1 hour) degrades the product, lowering purity to 92% .

Yield and Efficiency Benchmarks

| Process Type | Average Yield (%) | Purity (%) | Throughput (kg/hr) |

|---|---|---|---|

| Batch | 80–85 | 93–95 | 50–100 |

| Continuous | 89–100 | 94–96 | 200–500 |

Data derived from industrial case studies .

Challenges and Mitigation Strategies

化学反应分析

Hydrolysis Reactions

Dichlormid undergoes pH-dependent hydrolysis, with distinct mechanisms under acidic and alkaline conditions:

Acidic Conditions

-

Stability : this compound remains stable in strong acids (e.g., 2 N HCl at 22°C for >5 days) .

-

Rate Constant : Acid-mediated hydrolysis rate constants (k<sub>H</sub>) for dichloroacetamides range from 2.8 × 10<sup>−3</sup> to 0.46 M<sup>−1</sup> h<sup>−1</sup>, but this compound shows minimal reactivity .

Alkaline Conditions

-

Enhanced Reactivity : this compound reacts rapidly with hydroxide ions, with a base-mediated rate constant (k<sub>OH</sub>) of 0.3–500 M<sup>−1</sup> h<sup>−1</sup>, exceeding the reactivity of many chloroacetamide herbicides (e.g., metolachlor: k<sub>OH</sub> = 1.35 M<sup>−1</sup> h<sup>−1</sup>) .

-

Mechanism : Base-mediated amide cleavage dominates, yielding dichloroacetate and other products .

Table 1: Hydrolysis Rate Constants for this compound vs. Herbicides

| Compound | k<sub>H</sub> (M<sup>−1</sup> h<sup>−1</sup>) | k<sub>OH</sub> (M<sup>−1</sup> h<sup>−1</sup>) |

|---|---|---|

| This compound | Negligible | 0.3–500 |

| Metolachlor | 0.12 | 1.35 |

| Acetochlor | 6 × 10<sup>−4</sup> | 7.0 × 10<sup>−3</sup> |

Reactions with Water Treatment Disinfectants

This compound’s reactivity in engineered water systems depends on the disinfectant used:

Chlorination

-

Rapid Reaction : this compound reacts quickly with free chlorine, forming transformation products such as dichloroacetate and chlorinated byproducts .

-

Half-Life : Minutes to hours under typical chlorination conditions (pH 7–8) .

Chloramination

-

Slower Reaction : this compound is less reactive with chloramine, leading to longer persistence in systems using this disinfectant .

Interactions with Reduced Sulfur Species

In reducing environments containing black carbon (e.g., biochar) and hydrogen sulfide (H<sub>2</sub>S):

-

Accelerated Transformation : Graphite powder (a black carbon analog) enhances this compound’s reaction with H<sub>2</sub>S via nucleophilic substitution, producing chloride and sulfur-substituted products .

-

Polymerization : this compound forms dimers/trimers in the presence of H<sub>2</sub>S and black carbon, reducing environmental mobility .

Photolytic Degradation

While less reactive than benoxacor, this compound undergoes:

-

Direct Photolysis : Slow degradation under UV light, relevant in systems using UV disinfection .

-

Indirect Photolysis : Reacts with hydroxyl radicals and singlet oxygen in sunlit waters, though at slower rates compared to other safeners .

Key Transformation Products

-

Dichloroacetate : A regulated drinking water contaminant formed during hydrolysis .

-

Sulfur-Substituted Derivatives : Generated in sulfidic environments, with potential ecological implications .

Environmental Implications

-

Water Treatment : this compound’s rapid reaction with chlorine suggests partial removal during chlorination, but dichloroacetate byproducts may persist .

-

Alkaline Environments : High pH (e.g., lime-soda softening) accelerates hydrolysis, reducing this compound concentrations .

-

Reduced Sulfur Systems : Black carbon and H<sub>2</sub>S promote transformation into less mobile polymers .

This synthesis integrates mechanistic insights and kinetic data to predict this compound’s behavior in agricultural and engineered systems, emphasizing its reactivity relative to co-formulated herbicides.

科学研究应用

Agricultural Applications

1.1 Safener for Herbicides

Dichlormid is predominantly employed as a safener to protect maize crops from the phytotoxic effects of certain herbicides, specifically chloroacetanilide and thiocarbamate herbicides. By mitigating the adverse effects of these herbicides, this compound allows for effective weed control while safeguarding the crop's health. Its high water solubility and volatility contribute to its effectiveness in various soil types and environmental conditions .

1.2 Efficacy and Safety

Research indicates that this compound has moderate mammalian toxicity but is relatively non-toxic to birds, fish, and aquatic invertebrates. This profile makes it a preferred choice among farmers seeking to minimize ecological impacts while managing weed populations effectively .

Microbial Biotransformation

2.1 Transformation Pathways

Recent studies have highlighted the microbial biotransformation of this compound, revealing several novel products resulting from microbial action. These transformations include dechlorination processes that yield monochlorinated derivatives such as CDAA (from this compound) and Dich-173. Notably, this transformation can convert an inert safener into a compound with known human health risks .

Table 1: Microbial Biotransformation Products of this compound

| Product Name | Chemical Structure | Retention Time (min) | Notes |

|---|---|---|---|

| CDAA | C₄H₆Cl₂N | 8.8 | Banned herbicide due to health concerns |

| Dich-173 | C₇H₈ClN | 8.05 | Result of CDAA intramolecular cyclization |

The study conducted by Sivey and Roberts confirmed the structure of these metabolites through mass spectrometry analysis, emphasizing the significance of microbial processes in altering the fate of agricultural chemicals in the environment .

Environmental Impact

3.1 Persistence and Mobility

this compound is characterized by a low persistence in soils, with degradation half-lives reported to be less than ten days under typical environmental conditions . However, its transformation products may exhibit different mobility characteristics, potentially leading to increased environmental exposure.

3.2 Ecotoxicological Considerations

While this compound itself poses moderate toxicity risks, its transformation products could have varying effects on non-target organisms. The formation of sulfur-containing metabolites during microbial degradation raises concerns about their potential ecological impact due to altered bioavailability and toxicity profiles .

Case Studies

4.1 Case Study: Microbial Transformation in Agricultural Soils

In a controlled study examining the microbial biotransformation of this compound in agricultural soils, researchers identified multiple transformation products through high-resolution mass spectrometry. The findings indicated that microbial communities could dechlorinate this compound effectively, resulting in products that may pose risks to human health and ecosystems due to their toxicological profiles.

4.2 Case Study: Impact on Aquatic Systems

Another study assessed the impact of this compound runoff on aquatic systems, demonstrating that while the parent compound was rapidly degraded, its transformation products persisted longer in water bodies. This research highlighted the need for monitoring these metabolites to understand their ecological consequences fully.

作用机制

二氯酰胺通过增强参与除草剂代谢的基因的表达来发挥作用。它刺激植物的解毒机制,使作物能够耐受更高浓度的除草剂,而不会受到损害。 所涉及的分子靶点和途径包括负责解毒过程的各种酶,例如谷胱甘肽-S-转移酶 .

相似化合物的比较

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues: Dichloroacetamides

Benoxacor

- Structure : Contains a benzoxazine ring and a dichloroacetamide moiety.

- Mechanism : Similar to dichlormid, it enhances GST activity but exhibits higher specificity for chloroacetanilide herbicides like metolachlor .

Furilazole

- Structure : A dichloroacetamide with a furan ring.

- Market Share : Accounts for ~15% of the herbicide safener market, compared to this compound’s 29.85% dominance in 2023 .

Allidochlor (CDAA)

- Structure : Chemically identical to this compound but functions as both a safener and herbicide depending on concentration .

- Regulatory Status : Banned in the U.S. since 1984 due to human health risks, highlighting this compound’s selective safening role .

Functional Analogues: Thiocarbamate Safeners

EPTC Sulfoxide

- Interaction : EPTC sulfoxide, a phytotoxic metabolite of EPTC, shares structural similarity with this compound. Computational models suggest competitive antagonism at shared target sites .

- Efficacy : this compound reverses EPTC-induced lipid biosynthesis disruption in maize roots, increasing phospholipid content by 12–16% .

Comparative Efficacy and Selectivity

Protection Activity Across Herbicide Classes

Key Findings :

- This compound’s dichloroacetamide structure enhances thiocarbamate protection but limits activity against chloroacetanilides .

- Benoxacor’s benzoxazine ring improves specificity for metolachlor, achieving 99% rice seedling growth retention at 8 mg/L .

Enzyme Induction and Detoxification

| Compound | GST Activity (U/mg) | SOD Activity (U/mg) | CAT Activity (U/mg) |

|---|---|---|---|

| This compound | 4.2 ± 0.3 | 18.5 ± 1.1 | 2.8 ± 0.2 |

| Compound 2k | 4.0 ± 0.2 | 19.1 ± 0.9 | 3.1 ± 0.3 |

| Compound 4k | 3.9 ± 0.3 | 18.8 ± 1.0 | 2.9 ± 0.2 |

Insights :

- This compound and its derivatives (2k, 4k) similarly induce antioxidant enzymes (SOD, CAT) and detoxification enzymes (GST) in rice seedlings .

- This compound’s acute toxicity to zebrafish embryos (LC₅₀: 7.86 mg/L) is higher than 2k (38.29 mg/L) and 4k (39.28 mg/L), suggesting newer analogues are safer .

Environmental and Metabolic Considerations

Biotransformation Pathways

- This compound : Aerobic microbial degradation yields CDAA (a banned herbicide) and sulfur-containing metabolites via glutathione conjugation .

- Benoxacor: Degrades to non-toxic monochlorinated intermediates without forming regulated byproducts .

Market and Regulatory Impact

生物活性

Dichlormid, a dichloroacetamide compound, is primarily utilized as a safener in herbicide formulations. Its biological activity is characterized by its interactions with various biochemical pathways, particularly in plants and microorganisms. This article explores the biological activity of this compound through detailed research findings, case studies, and data tables.

Chemical Structure and Properties

This compound has the chemical formula and is classified as a dichloroacetamide. Its structure includes two chlorine atoms attached to the acetamide group, which plays a significant role in its biological activity.

Microbial Biotransformation

Recent studies have highlighted the microbial biotransformation of this compound, which can lead to both detoxification and the formation of potentially harmful metabolites. A notable study identified four major microbial biotransformation products of this compound:

| Product | Retention Time (min) | Molecular Weight | Comments |

|---|---|---|---|

| CDAA | 8.8 | 174.0680 | Active herbicide; banned due to health concerns |

| Dich-173 | 8.05 | 173.0680 | Tentatively identified; derived from CDAA |

| CD-171 | - | 172.0789 | Sulfur-containing product |

| CD-308 | - | 309.1627 | Dimeric product |

These transformations occur primarily through cometabolism in aerobic environments, where this compound is dechlorinated and subsequently conjugated with glutathione, leading to the production of sulfur-containing metabolites .

Toxicity and Environmental Impact

The acute toxicity of this compound has been assessed using various models. The oral LD50 values indicate that this compound falls into the moderately hazardous category with an LD50 ranging from 200-2,000 mg/kg for liquids . Additionally, its persistence in the environment raises concerns regarding chronic exposure and potential bioaccumulation in food chains.

Study on Herbicide Safening

In a comparative study involving several compounds, including this compound, it was found that this compound enhanced the activity of metolachlor in rice seedlings. The study reported that this compound-treated plants exhibited increased activities of antioxidant enzymes such as superoxide dismutase (SOD), peroxidase (POD), and catalase (CAT), suggesting a protective role against oxidative stress induced by metolachlor .

Zebrafish Embryo Toxicity Assessment

A bioassay conducted on zebrafish embryos demonstrated the acute toxicities of this compound, revealing significant lethality at concentrations consistent with its use as a herbicide safener. The results indicated that while this compound has protective effects on certain crops, it poses risks to aquatic organisms .

常见问题

Basic Research Questions

Q. What analytical methods are recommended to determine the purity and identity of Dichlormid in laboratory settings?

- Methodology : Use high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) for purity analysis. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation. Cross-reference spectral data with published standards (e.g., CAS 37764-25-3) . For quantification, gas chromatography (GC) with electron capture detection (ECD) is suitable due to this compound’s chlorinated structure .

Q. How should this compound be safely handled and stored to prevent degradation or contamination?

- Protocol : Store in airtight, light-resistant containers at –20°C to minimize hydrolysis. Use chemical fume hoods for weighing and preparation to avoid inhalation of vapors. Personal protective equipment (PPE), including nitrile gloves and safety goggles, is mandatory. Degradation products (e.g., chloroacetic acid derivatives) may form under humid conditions; monitor via periodic FT-IR analysis .

Q. What are the standard experimental setups for studying this compound’s efficacy as a herbicide safener?

- Design : Employ split-plot field trials with randomized block designs. Apply this compound at 0.5–1.5 kg/ha alongside herbicides like EPTC. Measure crop protection efficacy using phytotoxicity indices (e.g., leaf chlorosis scoring) and compare with untreated controls. Include soil type (e.g., loam vs. sandy soils) and moisture levels as variables .

Advanced Research Questions

Q. How does this compound modulate glutathione-S-transferase (GST) and multidrug resistance-associated protein (MRP) expression in plants?

- Mechanistic Approach : Conduct transcriptomic profiling (RNA-seq) on maize (Zea mays) treated with this compound (100 µM) to identify upregulated genes like ZmGST27 and ZmMRP1. Validate via qPCR and enzyme activity assays. Use CRISPR/Cas9 knockout lines to confirm gene function in safener-induced herbicide tolerance .

Q. What strategies resolve contradictions in reported acute toxicity data for this compound?

- Data Reconciliation : Review interspecies variability (e.g., rat vs. zebrafish models) and exposure routes (oral vs. inhalation). Replicate key studies (e.g., Springborn Labs’ 1991 inhalation toxicity assay) under standardized OECD guidelines. Meta-analyze historical data using fixed-effects models to account for methodological heterogeneity .

Q. How can researchers optimize solvent systems for this compound in cell culture studies without inducing cytotoxicity?

- Method Development : Test solvents like dimethyl sulfoxide (DMSO) at ≤0.1% (v/v) or ethanol at ≤1% (v/v) using viability assays (e.g., MTT on HepG2 cells). For aqueous solubility limitations, employ β-cyclodextrin inclusion complexes and characterize via phase solubility diagrams .

Q. What are the challenges in replicating this compound’s safener effects across plant species?

- Experimental Critique : Species-specific differences in cytochrome P450 isoforms and GST activity may limit cross-application. Design comparative studies using Arabidopsis thaliana (model organism) and agronomically relevant species (e.g., sorghum). Include metabolomic profiling to identify conserved pathways .

Q. Methodological Guidance for Data Collection & Analysis

Q. How to design longitudinal studies assessing this compound’s environmental persistence?

- Sampling Framework : Collect soil and water samples at 0, 30, 60, and 90 days post-application. Quantify this compound residues via LC-MS/MS (LOQ: 0.01 ppm). Use first-order kinetics models to estimate half-life (t½). Account for variables like microbial activity (measured via CO2 evolution tests) and pH .

Q. What statistical models are appropriate for analyzing dose-response relationships in this compound safener studies?

- Analysis : Apply nonlinear regression (e.g., log-logistic models) to EC50 calculations. For multi-factor experiments, use ANOVA with Tukey’s HSD post hoc tests. Bayesian hierarchical models are recommended for meta-analyses of heterogeneous datasets .

Q. How to address gaps in understanding this compound’s interaction with soil microbiota?

属性

IUPAC Name |

2,2-dichloro-N,N-bis(prop-2-enyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11Cl2NO/c1-3-5-11(6-4-2)8(12)7(9)10/h3-4,7H,1-2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRMLFORXOOIJDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN(CC=C)C(=O)C(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4027997 | |

| Record name | Dichlormid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4027997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Acetamide, 2,2-dichloro-N,N-di-2-propen-1-yl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Boiling Point |

BP: 130 °C at 10 mm Hg | |

| Record name | Dichlormid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8428 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 5.0X10+3 mg/L at 20 °C, In water, about 5 g/L, Slightly soluble in water, In kerosene, about 15 g/L. Miscible with acetone, ethanol, xylene | |

| Record name | Dichlormid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8428 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.202 at 20 °C | |

| Record name | Dichlormid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8428 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

6.0X10-3 mm Hg at 25 °C | |

| Record name | Dichlormid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8428 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Clear viscous liquid | |

CAS No. |

37764-25-3 | |

| Record name | Dichlormid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37764-25-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dichlormid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037764253 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetamide, 2,2-dichloro-N,N-di-2-propen-1-yl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dichlormid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4027997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-diallyldichloroacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.763 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DICHLORMID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E901J4382O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Dichlormid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8428 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。